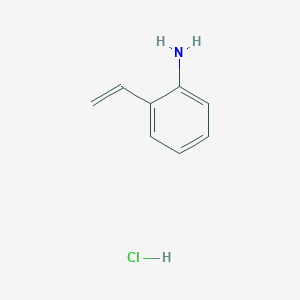

2-Vinylaniline hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

2-ethenylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c1-2-7-5-3-4-6-8(7)9;/h2-6H,1,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIKQTVNXYEWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494912 | |

| Record name | 2-Ethenylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120338-91-2 | |

| Record name | 2-Ethenylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Vinylaniline Hydrochloride and Its Derivatives

Established Laboratory Synthesis Routes

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a robust method for the synthesis of 2-vinylaniline (B1311222) and its derivatives. These methods often involve the coupling of an aniline (B41778) derivative with a vinyl group source.

One common strategy is the reaction of aniline derivatives with acetylene (B1199291) in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), under an inert atmosphere. This approach takes advantage of the reactivity of the vinyl group for selective coupling. Another palladium-catalyzed approach involves the condensation of 2-bromostyrene (B128962) with an appropriate aniline derivative. mdpi.com For instance, N-(2-chlorophenyl)-2-vinylaniline can be prepared via the Pd-catalyzed condensation of 2-bromostyrene and 2-chloroaniline. mdpi.com

The synthesis of 2-aminoquinolines has been achieved through a palladium-catalyzed oxidative coupling of 2-vinylanilines and isocyanides. rsc.orgrsc.org This method, utilizing palladium acetate and silver carbonate, demonstrates good functional group tolerance and operational simplicity, providing 2-aminoquinolines in good to excellent yields. rsc.orgrsc.org Furthermore, palladium catalysis can be used for the synthesis of 2(1H)-quinolinones through the oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines, with some reactions achieving yields of up to 97%. nih.govfigshare.com

The versatility of palladium catalysis is also evident in the synthesis of cyclopentaquinolines from 2-vinylanilines and alkynes. thieme-connect.com This domino reaction involves sequential vinylic C-H alkenylation, amination, and pyridination, leading to the formation of four new bonds and a quaternary carbon center in a single step. thieme-connect.com The selectivity of these intramolecular transformations can be controlled by the choice of ligands, allowing for the synthesis of diverse heterocyclic structures such as indoles, carbazoles, acridines, and dibenzazepines from a common 2-chloro-N-(2-vinyl)aniline precursor. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for 2-Vinylaniline Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromostyrene, 2-Chloroaniline | BrettPhos, Pd₂(dba)₃, NaOtBu | N-(2-chlorophenyl)-2-vinyl-aniline | - | mdpi.com |

| N-monosubstituted-2-vinylanilines | Palladium catalyst | 2(1H)-Quinolinones | Up to 97% | nih.govfigshare.com |

| 2-Vinylanilines, Isocyanides | Pd(OAc)₂, Ag₂CO₃ | 2-Aminoquinolines | Good to excellent | rsc.orgrsc.org |

| 2-Vinylanilines, Alkynes | Pd(OAc)₂ | Cyclopentaquinolines | Moderate to good | thieme-connect.com |

| 2-Chloro-N-(2-vinyl)aniline | Palladium catalyst, Ligand | Indoles, Carbazoles, Acridines, Dibenzazepines | - | acs.org |

Hydrogenation of 2-Nitrovinylbenzene

A well-established route to 2-vinylaniline involves the reduction of 2-nitrovinylbenzene (also known as 2-nitrostyrene). mdpi.com This method typically employs catalytic hydrogenation.

A common procedure involves the reduction of 2-nitrovinylbenzene with hydrogen gas at 3-5 atmospheres of pressure in the presence of a palladium on carbon (Pd/C) catalyst (5-10% loading) in an ethanol (B145695) solvent. Following the reduction to 2-vinylaniline, the product is treated with hydrochloric acid to yield 2-vinylaniline hydrochloride.

An alternative to using hydrogen gas is the use of a hydrogen donor. For example, the reduction can be carried out using iron powder and concentrated hydrochloric acid in ethanol, followed by a workup with sodium carbonate. mdpi.com This method provides a practical laboratory-scale synthesis of 2-vinylaniline. mdpi.com More recent advancements have explored the use of ammonia (B1221849) borane (B79455) as a reducing agent in the presence of gold nanoparticles supported on titania, which allows for the selective reduction of the nitro group without affecting the vinyl group. researchgate.net Solar-accelerated chemoselective hydrogenation of 4-nitrostyrene (B89597) to 4-vinylaniline (B72439) has also been demonstrated using a Cu₃P–CDs–Cu nanocomposite and ammonia borane, achieving high selectivity and conversion rates. rsc.org

Table 2: Reduction Methods for the Synthesis of 2-Vinylaniline

| Starting Material | Reducing Agent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Nitrovinylbenzene | H₂ gas, Pd/C | 2-Vinylaniline | Standard catalytic hydrogenation | |

| 2-Nitrovinylbenzene | Iron powder, HCl | 2-Vinylaniline | Practical laboratory method | mdpi.com |

| Nitroarenes | Ammonia borane, Au/TiO₂ | Anilines | High chemoselectivity | researchgate.net |

| 4-Nitrostyrene | Ammonia borane, Cu₃P–CDs–Cu | 4-Vinylaniline | Solar-accelerated, high selectivity | rsc.org |

Synthesis of N-Protected 2-Vinylaniline Derivatives

The synthesis of N-protected 2-vinylaniline derivatives is crucial for many synthetic applications, as the protecting group can influence the reactivity and selectivity of subsequent reactions.

A straightforward method for N-protection involves reacting 2-vinylaniline with a suitable anhydride (B1165640) or chloride reagent in the presence of a base like pyridine (B92270). mdpi.com This allows for the introduction of various protecting groups, such as acetyl, benzoyl, tosyl, and mesyl groups, with good to excellent yields (82-92%). mdpi.com

Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of N-protected derivatives. For instance, N-methyl or N-tosyl protected 2-vinylanilines can be synthesized via the coupling of 2-bromostyrene with the corresponding substituted anilines, catalyzed by Pd(OAc)₂. These protected derivatives can then be deprotected and converted to the hydrochloride salt. The choice of protecting group has been shown to be critical in directing the outcome of subsequent reactions, such as the intramolecular interrupted hydroaminomethylation of N-protected 2-vinylanilines, which can selectively yield 3-substituted indoles or indoline-2-ols. mdpi.com

Metal-Free Synthetic Procedures for 2-Vinylanilines

While metal-catalyzed reactions are prevalent, the development of metal-free synthetic routes is of growing interest due to considerations of cost, toxicity, and environmental impact.

One notable metal-free approach is the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids to synthesize 2-fluoroalkylated quinolines. nih.gov This method is catalyst- and additive-free and utilizes readily available reagents. nih.gov Another example is the synthesis of indoles from 2-vinylanilines using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or quinones with trifluoroacetic acid (TFA). organic-chemistry.org These reactions proceed under mild conditions to give good yields of various indole (B1671886) derivatives. organic-chemistry.org

Visible-light-induced multicomponent reactions have also emerged as a powerful metal-free strategy. rsc.org For example, the synthesis of tetrahydroquinolines can be achieved from 2-vinylanilines and alkyl-substituted carbonyls using an organic photoredox catalyst. rsc.org Furthermore, a metal-free synthesis of tryptophols from 2-vinylanilines and alkynes has been reported, which proceeds via C≡C triple bond cleavage and dioxygen activation in DMSO under a dioxygen atmosphere. sci-hub.st

Scalability and Efficiency Considerations in this compound Synthesis

The scalability and efficiency of synthetic methods are critical for practical applications. While many laboratory-scale syntheses of 2-vinylaniline and its derivatives have been reported, information on large-scale production is less common in the academic literature.

The metal-free cyclization of 2-vinylanilines with polyfluoroalkanoic acids has been demonstrated on a gram scale with high yield, suggesting its potential for larger-scale synthesis. nih.gov Similarly, a scalable synthesis of a rhodium(II) catalyst, which can be used in reactions involving 2-vinylanilines, has been developed from acetylacetone, highlighting progress in making catalysts for these transformations more accessible. acs.org The development of efficient and scalable one-pot procedures, such as the condensation of 2-vinylanilines with aldehydes followed by nitration to produce nitrostyrenes, also contributes to more efficient synthetic routes. ucl.ac.uk

Reactivity and Transformational Chemistry of 2 Vinylaniline Hydrochloride

Cyclization Reactions for Heterocycle Formation

The dual functionality of 2-vinylaniline (B1311222) enables its participation in numerous cyclization strategies to form a diverse range of heterocyclic systems. These reactions can be catalyzed by transition metals or occur under metal-free conditions, providing access to valuable scaffolds like indoles, indolines, indazoles, and oxindoles. researchgate.net

The construction of indole (B1671886) and indoline (B122111) rings is a prominent application of 2-vinylaniline chemistry. Various synthetic methodologies have been developed to leverage the intramolecular reactivity of 2-vinylaniline derivatives to build these core heterocyclic structures.

Several modern synthetic methods utilize 2-vinylaniline derivatives to produce 3-substituted indoles. One such approach is an electrocatalytic dehydrogenative cyclization of 2-vinylanilides. This method employs an organic redox catalyst, avoiding the need for external chemical oxidants and offering a sustainable route to functionalized indoles. researchgate.net The reaction proceeds via a radical pathway, initiated by electrochemical oxidation, leading to the formation of 3-substituted and 2,3-disubstituted indoles. researchgate.net

Another effective strategy is the selenium-mediated intramolecular cyclization of 2-(1-arylvinyl) anilines. Using selenium dioxide (SeO2) as an oxidant, this reaction provides a pathway to 3-aryl-1H-indoles in moderate to good yields. nih.gov The process involves the formation of multiple bonds and demonstrates the utility of selenium in mediating complex cyclizations. nih.gov

The table below summarizes the conditions for the selenium-mediated synthesis of 3-aryl-1H-indoles.

| Entry | Starting Material (1a) | Oxidant (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(1-phenylvinyl)aniline | SeO2 (2.0) | K2CO3 (0.1) | DMSO | 120 | 12 | 85 |

| 2 | 2-(1-p-tolylvinyl)aniline | SeO2 (2.0) | K2CO3 (0.1) | DMSO | 120 | 12 | 88 |

| 3 | 2-(1-(4-methoxyphenyl)vinyl)aniline | SeO2 (2.0) | K2CO3 (0.1) | DMSO | 120 | 12 | 82 |

| 4 | 2-(1-(4-chlorophenyl)vinyl)aniline | SeO2 (2.0) | K2CO3 (0.1) | DMSO | 120 | 16 | 75 |

| Data sourced from a study on selenium-mediated cyclization reactions. nih.gov |

The intramolecular Heck reaction is a powerful tool for constructing complex polycyclic systems, including tricyclic indolines, from appropriately substituted 2-vinylaniline derivatives. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule. nih.gov In the total synthesis of the complex alkaloid (±)-gelsemine, a key step involves the intramolecular Heck reaction of an α,β-unsaturated 2-iodoanilide to efficiently create the congested spirooxindole core, forming a pentacyclic system that includes a tricyclic indoline framework. wikipedia.org The reaction conditions can be tuned to control the stereochemistry of the newly formed spiro center. wikipedia.org

Further transformations of indolines synthesized via Heck reactions can lead to optically active tricyclic compounds of pharmaceutical interest. researchgate.net A bio-inspired approach has also been developed, utilizing a gold(I)-catalyzed tandem cyclization of alkynyl imines derived from 2-vinylaniline precursors to form fused or spiro-tetracyclic indolines, which can be further modified. researchgate.net

2-Vinylanilines serve as precursors for other important heterocycles like indazoles and oxindoles. A proposed mechanism for the formation of 2,3-diaryl-2H-indazoles involves the annulation of 2-vinylanilines with aryl nitrosos. researchgate.net

Oxindoles, particularly those with a spirocyclic structure, can be synthesized through the intramolecular Heck reaction of 2-haloanilide derivatives of 2-vinylaniline. wikipedia.org This palladium-catalyzed cyclization efficiently installs the spirooxindole functionality, which is a key structural motif in many natural products. wikipedia.org

A novel and atom-economical approach to 3-methyl indoles and 3-methyl indoline-2-ols is the interrupted intramolecular hydroaminomethylation (HAM) of N-protected 2-vinylanilines. nih.govorganic-chemistry.org This rhodium-catalyzed reaction is a powerful tool where the chemoselectivity is driven by the nature of the nitrogen-protecting group. organic-chemistry.org

When unprotected 2-vinylaniline or derivatives with protecting groups like 2-chlorophenyl are used, the reaction quantitatively yields 3-methyl indoles. organic-chemistry.org However, employing protecting groups with lower pKa values, such as tosyl (Ts) or mesyl (Ms), selectively leads to the formation of stable 3-methyl-indoline-2-ols, which are cyclic hemiaminals. nih.govorganic-chemistry.org These indoline-2-ols can be considered intermediates that, upon dehydration (e.g., in the presence of p-toluenesulfonic acid), quantitatively convert to the corresponding 3-methyl indoles. nih.gov

The following table illustrates the influence of the N-protecting group on the reaction outcome.

| Entry | Substrate | N-Protecting Group (R) | pKa | Product | Yield (%) |

| 1 | 3a | H | - | 3-methyl indole (7a) | >99 |

| 2 | 3b | COCH3 | 4.74 | 3-methyl indole (7b) | 77 |

| 3 | 3e | SO2CH3 (Mesyl) | 0.9 | 3-methyl indoline-2-ol (6e) | 90 |

| 4 | 3f | SO2C6H4CH3 (Tosyl) | 0.7 | 3-methyl indoline-2-ol (6f) | >99 |

| 5 | 3g | 2-ClPh | - | 3-methyl indole (7g) | >99 |

| Data adapted from research on interrupted intramolecular HAM reactions. organic-chemistry.org |

A modern and efficient method for synthesizing sulfonated 2,3-disubstituted indolines involves a visible-light-driven photoredox-catalyzed multicomponent reaction. researchgate.net This protocol utilizes 2-vinylanilines, sulfonyl chlorides, and sulfur ylides as reactants. researchgate.net The reaction proceeds under mild, redox-neutral conditions and exhibits a broad substrate scope and good functional group tolerance. researchgate.net

The proposed mechanism suggests a sequential radical addition/addition/thermal SN2-substitution process, where both sulfonyl chlorides and sulfur ylides act as radical sources. researchgate.net The resulting sulfonated indolines are versatile intermediates that can be transformed into a variety of functionalized indoles through selective aromatization and nucleophilic substitution. researchgate.net

Quinoline (B57606) and Related Nitrogen-Containing Heterocycle Synthesis

2-Vinylaniline hydrochloride serves as a key building block for the synthesis of quinolines and their derivatives through various cyclization strategies. These reactions often involve the participation of both the vinyl and amino functionalities to form the fused heterocyclic ring system.

The synthesis of polysubstituted quinolines from 2-vinylaniline derivatives is a subject of significant research interest. One notable approach involves the reaction of 2-styrylanilines with β-keto esters, regulated by promoters such as iodine (I₂) or manganese(III) acetate (B1210297) (Mn(OAc)₃), to chemoselectively produce 2-alkylquinolines and quinoline-2-carboxylates. researcher.lifersc.org This method proceeds through an annulation process accompanied by selective C-C bond cleavage. rsc.org

Another strategy for accessing polysubstituted quinolines is through the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. researcher.life Modified Friedländer syntheses have been developed, for instance, reacting α-2-aminoaryl alcohols with ketones or secondary alcohols in the presence of a nickel catalyst. nih.gov This sustainable method offers a broad substrate scope and proceeds via a sequential dehydrogenation and condensation process. nih.gov

The versatility of 2-vinylanilines is further demonstrated in transition metal-catalyzed and metal-free cyclization reactions to construct diverse nitrogen-containing heterocycles. researchgate.net These reactions highlight the utility of 2-vinylanilines as readily accessible and highly adaptable substrates in heterocyclic chemistry. researchgate.net

Table 1: Examples of Polysubstituted Quinoline Synthesis

| Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|

| 2-Styrylanilines and β-keto esters | I₂ or Mn(OAc)₃ | 2-Alkylquinolines or Quinoline-2-carboxylates | researcher.lifersc.org |

| α-2-Aminoaryl alcohols and ketones | Nickel catalyst | Substituted quinolines | nih.gov |

2-Aminoquinolines, a class of compounds with significant biological activity, can be efficiently synthesized from 2-vinylanilines. acs.orgorganic-chemistry.org One innovative method involves a formal [5+1] annulation reaction between 2-vinylanilines and tetraalkylthiuram disulfides (TATDs). organic-chemistry.org In this iodine-promoted cyclization, TATDs serve as both a C1 synthon and a nitrogen source. The reaction is often catalyzed by copper(II) triflate, which significantly improves the yield of the desired 2-aminoquinoline (B145021) products. organic-chemistry.org This one-step synthesis is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org

Another approach is a base-controlled chemoselective reaction of vinylanilines with isothiocyanates. nih.gov Depending on the base used, this reaction can selectively yield either quinolino-2-thiones (in the presence of Et₃N) or 2-aminoquinoline derivatives. nih.gov Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides also provides an efficient route to 2-aminoquinolines. acs.org

Table 2: Selected Methods for 2-Aminoquinoline Synthesis

| Reactants | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Vinylanilines and Tetraalkylthiuram disulfides | I₂, Cu(OTf)₂ | Formal [5+1] annulation; TATD as C1 synthon and N source | organic-chemistry.org |

| Vinylanilines and Isothiocyanates | Base (e.g., Et₃N) | Base-controlled chemoselectivity | nih.gov |

| 2-Vinylanilines and Isocyanides | Palladium catalyst | Direct coupling | acs.org |

The synthesis of 4-arylated quinoline derivatives represents an important transformation in medicinal chemistry. While direct methods starting from this compound are less commonly detailed in the provided context, the broader field of quinoline synthesis offers numerous strategies for introducing substituents at the 4-position. These often involve multicomponent reactions where the aryl group is introduced via one of the reactants.

Fluoroalkylated quinolones are a significant class of compounds, particularly in the development of antibiotics. nih.gov The synthesis of these derivatives often involves the reaction of a suitably substituted aniline (B41778) with a fluorinated building block. While the direct use of this compound is not explicitly detailed for this specific synthesis in the provided search snippets, the general principles of quinolone synthesis can be applied. For instance, a common route involves the coupling of an amine with a difluorinated quinolone reagent in a solvent like acetonitrile. nih.gov

2-Vinylaniline and its derivatives are valuable precursors for the synthesis of both quinolines and their partially saturated analogs, 1,2-dihydroquinolines. nih.govnih.gov The synthesis of 1,2-dihydroquinolines can be achieved through methods such as the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.gov In some cases, 1,2-dihydroquinolines are isolated as intermediates in the synthesis of quinolines, such as in the Doebner-Miller reaction. researchgate.net These dihydroquinolines can then be oxidized to the corresponding quinoline derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Table 3: Synthesis and Derivatization of Quinolines and 1,2-Dihydroquinolines

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| N-Prenylated 2-aminobenzaldehydes | Hydrazine-catalyzed RCCOM | 1,2-Dihydroquinolines | nih.gov |

| Substituted anilines and aldehydes | Doebner-Miller synthesis | 1,2-Dihydroquinolines (as intermediates) | researchgate.net |

| 1,2-Dihydroquinolines | Oxidation with DDQ | Quinolines | nih.gov |

Cinnoline (B1195905), an isomer of quinoline, is another important heterocyclic scaffold that can be synthesized from precursors related to 2-vinylaniline. wikipedia.org A classic method for synthesizing cinnolines is the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite (B80452). wikipedia.org The reaction proceeds through diazotization of the amino group followed by cyclization onto the vinyl moiety. Cinnoline itself can be isolated as a hydrochloride salt. wikipedia.org The parent compound is an aromatic heterocycle with the formula C₈H₆N₂. wikipedia.org

Octahydropyrido[4',3':1,4]cyclobut[l,2-b]indole and Spirocyclic 1H(1'H)quinoline Formation

The acid-catalyzed reaction of 2-vinylaniline derivatives demonstrates a remarkable divergence in product formation depending on the cyclic ketone used as the reaction partner. This selectivity provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles.

When 2-vinylaniline derivatives are reacted with N-substituted piperidin-4-ones in the presence of p-toluenesulfonic acid (TsOH), the reaction proceeds to form novel polycyclic cyclobut[1,2-b]indoles, specifically octahydropyrido[4',3':1,4]cyclobut[l,2-b]indoles. This outcome is notable because similar reactions with cyclohexanones yield 1,2-dihydroquinolines, indicating that the presence of the substituted nitrogen atom in the piperidinone ring directs the reaction pathway towards the formation of the indole-based structure. These reactions are often diastereoisomerically pure and can achieve yields greater than 50%, highlighting their preparative utility.

Conversely, the reaction of 2-vinylaniline derivatives with α-tetralone, another cyclic ketone, leads to the formation of spirocyclic 1'H-quinolines. The expected outcome of this reaction is influenced by the substituent on the vinyl group of the 2-vinylaniline. For instance, 2-(1-phenylvinyl)anilines react with α-tetralone to produce the anticipated spirocyclic 1'H-quinolines in good yields. However, the reaction of 2-isopropenylanilines with α-tetralone can result in a mixture of 1'H-quinolines and polycyclic cyclobut[b]indoles, demonstrating a delicate balance in the reaction selectivity. In some cases, such as with 2-isopropenylaniline (B1294904) itself, a polycyclic indole derivative can be obtained as the sole product in very good yield.

Table 1: Products from the Acid-Catalyzed Reaction of 2-Vinylaniline Derivatives with Cyclic Ketones

| 2-Vinylaniline Derivative | Cyclic Ketone | Major Product Type |

|---|---|---|

| General 2-Vinylaniline | N-Substituted Piperidin-4-one | Octahydropyrido[4',3':1,4]cyclobut[l,2-b]indole |

| 2-(1-Phenylvinyl)aniline | α-Tetralone | Spirocyclic 1'H-quinoline |

| 2-Isopropenylaniline | α-Tetralone | Polycyclic Indole or Mixture with Spirocyclic 1'H-quinoline |

Tetrahydroquinoline and Tetrahydroquinolone Synthesis

The synthesis of tetrahydroquinolines, a core structure in many biologically active compounds, can be efficiently achieved from 2-vinylanilines through several modern synthetic methodologies. nih.govresearchgate.net

One such method involves a visible light-mediated cyclization. nih.govst-andrews.ac.uk In this approach, the condensation of 2-vinylanilines with conjugated aldehydes forms an imine intermediate. nih.govst-andrews.ac.uk Under visible light irradiation, this intermediate undergoes an efficient cyclization to yield highly substituted tetrahydroquinolines. nih.govst-andrews.ac.uk This atom-economical process proceeds under mild conditions and demonstrates excellent site selectivity and functional group tolerance. nih.govst-andrews.ac.uk Mechanistic studies suggest that imine and iminium intermediates play a crucial role by absorbing visible light to generate reactive excited states. nih.gov The reaction's utility has been demonstrated on a gram scale in both batch and flow setups. nih.gov

Another significant route to tetrahydroquinolines from 2-vinylanilines is the Povarov reaction. nih.goveurekaselect.com This formal [4+2] cycloaddition typically involves the reaction of an aniline, an aldehyde, and an alkene. researchgate.net In variations of this reaction, 2-vinylaniline can act as the dienophile component. The aza-vinylogous Povarov reaction, for example, between α-ketoimines and α,β-unsaturated dimethylhydrazones can produce highly functionalized tetrahydroquinolines. rsc.org While the direct synthesis of tetrahydroquinolones from 2-vinylanilines is less commonly reported, a recent review has noted that the tetrahydroquinoline derivatives produced from these cyclization reactions could potentially be converted into tetrahydroquinolones. researchgate.net

Cross-Coupling Strategies with this compound

Suzuki-Miyaura Reactions for Aryl/Heteroaryl Group Attachment

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org While direct examples using this compound are not extensively detailed, the reaction's applicability can be inferred from studies on structurally similar substrates, such as unprotected ortho-bromoanilines and ortho-vinyl aromatic bromides. nih.govnih.gov These reactions are typically catalyzed by a palladium complex and require a base. wikipedia.org

The development of a Suzuki-Miyaura cross-coupling method for unprotected ortho-bromoanilines highlights the feasibility of using substrates with a free amino group. nih.gov This is particularly relevant as the amino group in 2-vinylaniline could potentially interfere with the catalytic cycle. The reaction of ortho-bromoanilines has been shown to be compatible with a variety of boronic esters, including those bearing benzyl, alkyl, aryl, alkenyl, and heteroaromatic functionalities, providing good to excellent yields. nih.gov

Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. For instance, in the coupling of ortho-bromoanilines, a catalyst system of Pd(dppf)Cl₂ with K₂CO₃ as the base in a dioxane/water solvent system has been utilized. nih.gov The reaction tolerates a wide range of functional groups on the boronic ester, including ketones, chlorides, and free alcohols, as well as both electron-rich and electron-poor aryl groups. nih.gov Heteroaromatic motifs such as benzoxazole, furan, isoquinoline, pyrazole, carbazole, indole, and pyridine (B92270) are also well-tolerated. nih.gov

Furthermore, studies on the Suzuki-Miyaura coupling of ortho-vinyl aromatic bromides demonstrate the direct applicability to the vinylaniline scaffold. nih.gov These reactions, which proceed via a 1,4-palladium migration/Suzuki-Miyaura coupling sequence, are effective for coupling with various aryl and vinyl boronate esters, leading to the synthesis of trisubstituted olefins and multisubstituted 1,3-dienes, respectively. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Related Anilines

| Substrate | Coupling Partner | Catalyst | Base | Solvent |

|---|---|---|---|---|

| ortho-Bromoaniline | Aryl/Alkenyl/Heteroaryl Boronic Ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |

| ortho-Vinyl Aryl Bromide | Aryl/Vinyl Boronate Ester | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene |

Radical and Photoredox Chemistry Involving this compound

Visible-Light-Driven Multicomponent Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions. A notable application involving 2-vinylanilines is a multicomponent reaction with sulfonyl chlorides and sulfur ylides for the synthesis of sulfonated 2,3-disubstituted indolines. acs.orgnih.gov

This reaction is typically catalyzed by a ruthenium-based photosensitizer, such as Ru(bpy)₃Cl₂, and proceeds under visible light irradiation at room temperature. rsc.org The protocol is characterized by its redox-neutral conditions, broad substrate scope, and good tolerance for various functional groups. acs.orgnih.gov Mechanistic investigations suggest a pathway involving the sequential formation of radicals. acs.orgnih.gov Both the sulfonyl chloride and the sulfur ylide can serve as radical sources. acs.orgnih.gov The reaction is believed to proceed through a radical addition/addition/thermal SN₂-substitution sequence. acs.orgnih.gov

The scope of the reaction is extensive, with various substituents on the 2-vinylaniline, sulfonyl chloride, and sulfur ylide being well-tolerated. This allows for the synthesis of a diverse library of functionalized indolines. Furthermore, the resulting sulfonated indoline products can be transformed into a range of functionalized indoles through a selective aromatization and nucleophilic substitution process. acs.org

Table 3: Key Features of the Visible-Light-Driven Multicomponent Reaction of 2-Vinylanilines

| Feature | Description |

|---|---|

| Reactants | 2-Vinylanilines, Sulfonyl Chlorides, Sulfur Ylides |

| Catalyst | Ruthenium-based photosensitizer (e.g., Ru(bpy)₃Cl₂) |

| Conditions | Visible light irradiation, room temperature |

| Key Advantages | Redox-neutral, mild conditions, broad substrate scope, good functional group tolerance |

| Product | Sulfonated 2,3-disubstituted indolines |

| Mechanism | Sequential radical addition/addition/thermal SN₂-substitution |

Electron-Donor–Acceptor (EDA) Complex Mediated Cyclizations

The formation of an electron-donor–acceptor (EDA) complex upon the interaction of an electron-rich donor molecule and an electron-poor acceptor molecule can facilitate chemical reactions upon photoirradiation. beilstein-journals.org This strategy has been applied to induce cyclization reactions involving derivatives of 2-vinylaniline. beilstein-journals.org

In one example, an EDA complex is formed between N-tosyl-2-vinylaniline, acting as the electron donor, and the Umemoto reagent, which serves as a trifluoromethyl radical source and the electron acceptor. beilstein-journals.org Under blue LED irradiation and in the presence of a base, this complex facilitates a cyclization reaction to produce a trifluoromethylated indole derivative in high yield. beilstein-journals.org This process represents a novel method for cyclization with bifunctionalization. beilstein-journals.org

The formation of an EDA complex is often indicated by a bathochromic shift in the UV-vis absorption spectrum of a mixture of the donor and acceptor compared to the individual components. acs.org Upon light irradiation, the EDA complex is excited, leading to an electron transfer that generates radical ions, which can then initiate subsequent reactions. beilstein-journals.org A key advantage of this approach is that it often proceeds under mild conditions and without the need for transition metal catalysts or photosensitizers. beilstein-journals.org While the direct application to this compound has not been extensively detailed, the principle has been demonstrated with closely related aniline derivatives, suggesting its potential for broader application. acs.org

Reactions with Specific Reagents and Substrates

The unique molecular architecture of 2-vinylaniline, featuring both a nucleophilic amino group and a reactive vinyl moiety, makes it a versatile precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its reactivity has been extensively explored with various reagents and substrates, leading to the development of novel synthetic methodologies for valuable chemical structures.

Reactions with Aldehydes and Cyclic Ketones

The reaction of 2-vinylaniline with aldehydes and cyclic ketones is a well-established route for the synthesis of polysubstituted quinolines. This transformation typically proceeds through a three-step cascade mechanism: the initial step involves a dehydrative condensation between the amino group of 2-vinylaniline and the carbonyl group of the aldehyde or ketone to form an imine intermediate. This is followed by a thermal electrocyclization of the imine to generate a dihydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline product.

Various catalytic systems can promote this annulation. For instance, oxidized active carbon (oAC) has been shown to effectively catalyze the cascade reaction between o-vinylanilines and aldehydes, providing access to a wide range of quinolines with both alkyl and aryl substituents. This carbocatalyst is thought to assist in the imine formation, stabilize reaction intermediates, and aid in the final oxidation step.

Table 1: Synthesis of Quinolines from 2-Vinylaniline and Carbonyl Compounds This table presents examples of quinoline synthesis via the reaction of 2-vinylanilines with various aldehydes, highlighting the diversity of the substrates and the typical conditions employed.

| 2-Vinylaniline Substrate | Aldehyde | Catalyst/Conditions | Product | Yield |

| 2-(1-Phenylvinyl)aniline | Benzaldehyde | oAC, Toluene, 120 °C | 2,4-Diphenylquinoline | High |

| 2-Vinylaniline | 4-Chlorobenzaldehyde | I₂ (catalyst), O₂, DMSO | 2-(4-Chlorophenyl)quinoline | Good |

| 4-Methyl-2-vinylaniline | Heptanal | Metal-free, aerobic | 2-Hexyl-6-methylquinoline | Moderate |

| 2-(Prop-1-en-2-yl)aniline | Cyclohexanecarbaldehyde | CuCl₂·2H₂O, O₂ | 2-Cyclohexyl-4-methylquinoline | Good |

Annulation with Alkynes and Alkynoates

The annulation of 2-vinylaniline with alkynes and alkynoates provides a direct route to complex fused-ring systems, particularly cyclopenta[b]quinolines. A notable example is the palladium-catalyzed oxidative annulation with internal alkynes. researchgate.net This process involves a sequence of alkynylation and amination steps. researchgate.net The reaction is sensitive to the electronic properties of the substrates; electron-donating groups on the aryl ring of the aniline and on the vinyl moiety tend to enhance the product yield. researchgate.net Similarly, electron-donating aryl alkynes are well-tolerated, whereas alkynes with alkyl or ester substituents are not suitable for this transformation. researchgate.net

Table 2: Palladium-Catalyzed Annulation of 2-Vinylanilines with Internal Alkynes This table showcases the synthesis of cyclopenta[b]quinoline derivatives, detailing the reactants and the resulting yields under palladium catalysis.

| 2-Vinylaniline Substrate | Alkyne | Catalyst/Oxidant | Product | Yield |

| 2-(1-Phenylvinyl)aniline | Diphenylacetylene | Pd(OAc)₂, Ag₂CO₃ | 1,2,3-Triphenyl-1H-cyclopenta[b]quinoline | 88% |

| 4-Methyl-2-(1-phenylvinyl)aniline | Diphenylacetylene | Pd(OAc)₂, Ag₂CO₃ | 7-Methyl-1,2,3-triphenyl-1H-cyclopenta[b]quinoline | 94% |

| 2-(1-p-Tolylvinyl)aniline | Di-p-tolylacetylene | Pd(OAc)₂, Ag₂CO₃ | 1,2,3-Tri-p-tolyl-1H-cyclopenta[b]quinoline | 91% |

| 2-(1-Phenylvinyl)aniline | 1,2-Bis(4-methoxyphenyl)acetylene | Pd(OAc)₂, Ag₂CO₃ | 1,2-Bis(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]quinoline | 85% |

Reactivity with Isocyanides

The reaction of 2-vinylanilines with isocyanides, typically under palladium catalysis, offers a pathway to quinoline derivatives. The mechanism involves the generation of a Pd(0) species which is then oxidized to the active Pd(II) catalyst. researchgate.net Research has shown that isocyanides bearing a tert-butyl group exhibit better reactivity compared to those with other alkyl or aryl groups. researchgate.net Phenyl-substituted isocyanides are generally not effective in this reaction. Interestingly, the use of 2,4,6-trimethylphenyl isocyanide can lead to the formation of a seven-membered ring through a double-insertion process. researchgate.net

Table 3: Palladium-Catalyzed Reactions of 2-Vinylanilines with Isocyanides This table illustrates the products and yields from the reaction between substituted 2-vinylanilines and various isocyanides.

| 2-Vinylaniline Substrate | Isocyanide | Catalyst/Oxidant | Product | Yield (%) |

| 2-(1-Phenylvinyl)aniline | tert-Butyl isocyanide | Pd(OAc)₂, Ag₂CO₃ | 2-(tert-Butylimino)-4-phenyl-1,2-dihydroquinoline | 94% |

| 4-Methyl-2-(1-phenylvinyl)aniline | tert-Butyl isocyanide | Pd(OAc)₂, Ag₂CO₃ | 2-(tert-Butylimino)-6-methyl-4-phenyl-1,2-dihydroquinoline | 85% |

| 2-(1-p-Tolylvinyl)aniline | Cyclohexyl isocyanide | Pd(OAc)₂, Ag₂CO₃ | 2-(Cyclohexylimino)-4-p-tolyl-1,2-dihydroquinoline | 78% |

| 2-(1-Phenylvinyl)aniline | 2,4,6-Trimethylphenyl isocyanide | Pd(OAc)₂, Ag₂CO₃ | Seven-membered ring product | 45% |

Transformations with Sulfoxonium Ylides

2-Vinylaniline serves as a key substrate in reactions with sulfoxonium ylides for the synthesis of quinolines. These transformations can be promoted by various catalysts. Ruthenium-catalyzed reactions have been developed for this purpose. researchgate.net More recently, a novel photo-thermo-mechanochemical approach has been established using iron(II) phthalocyanine (B1677752) as a cost-effective catalyst. researchgate.net This solvent-free method is considered a greener alternative to traditional thermal methods. The proposed mechanism involves the formation of an iron-carbene intermediate from the sulfoxonium ylide. This intermediate reacts with 2-vinylaniline to form a secondary amine, which then undergoes dehydrogenation to an imine, followed by cyclization and oxidation to afford the final quinoline product. researchgate.net

Table 4: Synthesis of Quinolines from 2-Vinylanilines and Sulfoxonium Ylides This table provides examples of the iron-catalyzed photo-thermo-mechanochemical synthesis of quinolines.

| 2-Vinylaniline Substrate | Sulfoxonium Ylide | Catalyst | Product | Yield |

| 2-Vinylaniline | Dimethylsulfoxonium methylide | Iron(II) phthalocyanine | Quinoline | High |

| 4-Chloro-2-vinylaniline | (Benzoylmethyl)dimethylsulfoxonium ylide | Iron(II) phthalocyanine | 6-Chloro-2-phenylquinoline | 85% |

| 2-(1-Phenylvinyl)aniline | Dimethylsulfoxonium methylide | Iron(II) phthalocyanine | 4-Phenylquinoline | 91% |

| 5-Methoxy-2-vinylaniline | (4-Methoxybenzoyl)dimethylsulfoxonium ylide | Iron(II) phthalocyanine | 7-Methoxy-2-(4-methoxyphenyl)quinoline | 88% |

Reactions with Vinylbenziodoxolones

The reaction of 2-vinylaniline with vinylbenziodoxolones (VBX) represents a sophisticated C-H activation strategy. acs.orgnih.gov An Iridium(III)-catalyzed, NH₂-directed C-H alkenylation has been developed, using alkenyl-λ³-iodanes as electrophilic alkene-transfer reagents. acs.orgnih.gov This transformation enables the synthesis of highly substituted 1,3-dienes with high yields and excellent (Z,E) stereoselectivity. acs.org The free amino group of 2-vinylaniline acts as a directing group, facilitating the selective alkenylation at the ortho C-H bond of the vinyl group. acs.orgnih.gov

Table 5: Iridium-Catalyzed C-H Alkenylation with Vinylbenziodoxolones This table details the synthesis of 1,3-dienes from the reaction of 2-vinylanilines with vinylbenziodoxolones.

| 2-Vinylaniline Substrate | Vinylbenziodoxolone (VBX) | Catalyst/Base | Product | Yield |

| 2-Vinylaniline | (E)-Styrylbenziodoxolone | [IrCpCl₂]₂, AgSbF₆, K₂CO₃ | (1Z,3E)-1-(2-Aminophenyl)-4-phenylbuta-1,3-diene | 98% |

| 4-Methyl-2-vinylaniline | (E)-Styrylbenziodoxolone | [IrCpCl₂]₂, AgSbF₆, K₂CO₃ | (1Z,3E)-1-(2-Amino-5-methylphenyl)-4-phenylbuta-1,3-diene | 85% |

| 4-Fluoro-2-vinylaniline | (E)-Styrylbenziodoxolone | [IrCpCl₂]₂, AgSbF₆, K₂CO₃ | (1Z,3E)-1-(2-Amino-5-fluorophenyl)-4-phenylbuta-1,3-diene | 92% |

| 2-Vinylaniline | (E)-(4-Chlorostyryl)benziodoxolone | [IrCpCl₂]₂, AgSbF₆, K₂CO₃ | (1Z,3E)-1-(2-Aminophenyl)-4-(4-chlorophenyl)buta-1,3-diene | 89% |

Reactions with tert-Butyl Nitrite as Nitrogen Source

The reaction of 2-vinylaniline with tert-butyl nitrite (TBN) is an efficient method for synthesizing cinnoline derivatives. In this process, TBN serves a dual role, acting as both the nitrogen atom source and an oxidant. This transformation is often achieved through a metal-free [5+1] cyclization. The reaction mechanism is proposed to proceed via a 6π electrocyclic reaction, with a diazo hydroxide (B78521) as a key intermediate. This method is valued for its green chemistry principles, often proceeding efficiently without the need for catalysts or additives. The reaction can be carried out under mild conditions, for example in dichloromethane (B109758) (DCM) at 50°C, and is applicable to a broad scope of substrates.

Table 6: Synthesis of Cinnolines using tert-Butyl Nitrite This table summarizes the synthesis of various cinnoline derivatives from 2-vinylanilines and TBN, highlighting the versatility and efficiency of this metal-free approach.

| 2-Vinylaniline Substrate | Reagent | Conditions | Product | Yield |

| 2-(1-Phenylvinyl)aniline | tert-Butyl Nitrite (TBN) | DCM, 50 °C, 12h | 4-Phenylcinnoline | 95% |

| 2-(1-p-Tolylvinyl)aniline | tert-Butyl Nitrite (TBN) | DCM, 50 °C, 12h | 4-p-Tolylcinnoline | 91% |

| 2-(1-(4-Chlorophenyl)vinyl)aniline | tert-Butyl Nitrite (TBN) | DCM, 50 °C, 12h | 4-(4-Chlorophenyl)cinnoline | 85% |

| 4-Methyl-2-(1-phenylvinyl)aniline | tert-Butyl Nitrite (TBN) | DCM, 50 °C, 12h | 6-Methyl-4-phenylcinnoline | 93% |

Silver-Catalyzed Cyclization with Benzisoxazoles

A thorough review of scientific literature and chemical databases reveals no specific documented instances of the silver-catalyzed cyclization reaction between this compound and benzisoxazoles. While 2-vinylanilines are versatile precursors in a variety of transition-metal-catalyzed and metal-free cyclization reactions for the synthesis of nitrogen-containing heterocycles, and silver catalysts are known to mediate various organic transformations, the specific reaction outlined has not been reported.

Consequently, detailed research findings, including reaction mechanisms, substrate scope, and product yields for this particular transformation, are not available in the current body of scientific literature. Further research would be required to explore the feasibility and outcomes of this potential chemical reaction.

Mechanistic Investigations and Computational Studies of 2 Vinylaniline Hydrochloride Reactions

Elucidation of Reaction Pathways and Intermediate Structures

2-Vinylaniline (B1311222) and its hydrochloride salt are versatile building blocks in organic synthesis, prized for their ability to construct a variety of nitrogen-containing heterocyclic compounds. The dual reactivity of the amino and vinyl groups allows for a rich landscape of reaction mechanisms. Detailed mechanistic and computational studies have been crucial in understanding and predicting the outcomes of these transformations, revealing complex pathways that include electrophilic cyclizations, pericyclic reactions, and radical processes.

Electrophilic cyclization is a fundamental reaction pathway for 2-vinylaniline derivatives, leading to the formation of key heterocyclic scaffolds. The general mechanism commences with the generation of an electrophilic species that triggers an intramolecular attack from the vinyl group. longdom.org In the context of 2-vinylaniline hydrochloride, the acidic conditions facilitate the protonation of the amino group, which activates the vinyl group for electrophilic attack. This activation leads to an intramolecular cyclization, forming a six-membered transition state that culminates in ring closure.

A common mechanistic feature is the formation of a cationic intermediate. longdom.org For instance, in the presence of a strong acid like hydroiodic acid (HI), 2-vinylaniline can generate a stable benzylic carbocation. rsc.org This carbocation can then be trapped by a nucleophile, leading to further transformations. In one studied reaction, this carbocation is attacked by an indole (B1671886), forming an iminium ion, which then undergoes intramolecular cyclization. rsc.org Computational studies and experimental evidence, such as isotope labeling, help validate these proposed pathways.

The success of electrophilic cyclization can be highly dependent on reaction conditions. In some cases, the nucleophilicity of the aniline (B41778) nitrogen must be modulated. For related substrates like N,N-dialkyl-2-(1-alkynyl)anilines, the reaction with an electrophile such as a sulfenyl chloride can lead to a simple addition across the triple bond. However, the addition of a reagent like tetra-n-butylammonium iodide (n-Bu4NI) can completely switch the pathway to favor the desired electrophilic cyclization, highlighting the crucial role of additives in controlling the reaction mechanism. acs.orgacs.org

The conjugated system of 2-vinylaniline allows it to participate in pericyclic reactions, most notably those resembling a [4+2] Diels-Alder cycloaddition. In these pathways, the 2-vinylaniline derivative can act as the four-π-electron diene component. This reactivity is harnessed in the synthesis of complex heterocyclic structures, such as tricyclic indolines. The vinyl group and the adjacent part of the aromatic ring effectively serve as the diene system, reacting with a dienophile.

The regiochemistry and stereochemistry of these reactions follow the general principles of Diels-Alder cycloadditions, where the electronic properties of the substituents on both the diene (2-vinylaniline) and the dienophile determine the outcome. vanderbilt.edulibretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile typically accelerate the reaction. libretexts.org

A related process observed in acid-catalyzed reactions of 2-vinylaniline derivatives is a 6π electrocyclic rearrangement. clockss.org This concerted reaction, governed by orbital symmetry rules, represents another type of pericyclic pathway available to these substrates and often competes with other mechanistic routes. For instance, aza-ortho-quinone methides, which can be derived from 2-vinylanilines, can undergo (4+2)-annulation reactions to build complex heterocyclic frameworks. researchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. 2-Vinylaniline is an ideal substrate for designing such cascades, enabling the rapid construction of molecular complexity from simple starting materials. acs.org

Several distinct cascade sequences involving 2-vinylaniline have been elucidated:

Condensation-Electrocyclization-Dehydrogenation : In the carbocatalytic synthesis of polysubstituted quinolines, 2-vinylanilines react with aldehydes to first form an imine intermediate via condensation. This is followed by a reversible thermal electrocyclization and subsequent irreversible oxidation (dehydrogenation) to furnish the aromatic quinoline (B57606) product. oulu.fi

Oxidative Intramolecular Cyclization : Isatins can be synthesized from 2-vinylanilines through a metal-free cascade that involves oxidative intramolecular cyclization, functionalizing both sp2 and sp3 C-H bonds in the process. rsc.org

Interrupted Hydroaminomethylation (HAM) : N-protected 2-vinylanilines can undergo a rhodium-catalyzed interrupted HAM reaction. This sequence begins with hydroformylation of the vinyl group to form an aldehyde, which then condenses with the nitrogen atom to form an enamine. Subsequent cyclization, without the final hydrogenation step, yields 3-methyl indoles or 3-methyl indoline-2-ols, depending on the nature of the nitrogen-protecting group. mdpi.com

Radical-Initiated Cascades : As detailed in section 4.1.5, radical generation can initiate a cascade of events. A visible-light-driven photocatalytic reaction between 2-vinylanilines, sulfonyl chlorides, and sulfur ylides proceeds through a sequential radical addition, a second addition, and a final thermal SN2-type substitution to build functionalized indolines. researchgate.net

Nickel-Catalyzed Cascade : An efficient nickel-catalyzed cascade reaction has been developed between 2-vinylanilines and gem-dichloroalkenes to produce a diverse range of substituted quinolines. nih.gov

Many cyclization reactions of 2-vinylaniline derivatives result in a non-aromatic, hydrogenated heterocyclic intermediate, such as a dihydroquinoline or indoline (B122111). The final step to achieve the stable, fully aromatic heterocycle is an oxidative aromatization, which is essentially a dehydrogenation reaction. oulu.fi

This terminal step is critical in many cascade reactions and can be achieved using various methods:

Chemical Oxidants : In a carbocatalytic cascade, a quinoidic model oxidant like o-benzoquinone was used in computational studies to model the dehydrogenation of the dihydrointermediate. oulu.fi In another system, iodine, regenerated in situ by DMSO, serves as the oxidant to aromatize a cyclized intermediate into a quinoline derivative. rsc.org Air can also serve as a green and efficient oxidant in some iron-catalyzed processes. rsc.org

Electrochemical Oxidation : An electrocatalytic approach has been developed for the dehydrogenative cyclization of 2-vinylanilides. This method avoids the need for external chemical oxidants by using an anode to facilitate the oxidation, making it a sustainable process for indole synthesis. organic-chemistry.org

Photocatalytic Oxidation : In visible-light-mediated reactions, a photoexcited catalyst can oxidize an intermediate, such as a benzylic radical, to a corresponding cation. nih.gov This is followed by deprotonation to achieve aromatization and yield the final indole product. nih.gov

Mechanistic studies have revealed that many reactions involving 2-vinylaniline proceed through radical intermediates. These pathways offer an alternative to traditional polar, ionic mechanisms and enable unique transformations.

Radical species can be generated via several methods:

Photoredox Catalysis : Visible light, in combination with a suitable photocatalyst, can initiate a single-electron transfer (SET) to generate radical intermediates. In one multicomponent reaction, both sulfonyl chlorides and sulfur ylides serve as radical sources, which then add sequentially to the 2-vinylaniline substrate. researchgate.net

Electrochemical Oxidation : Anodic oxidation of 2-vinylanilides in the presence of a base and an organic redox catalyst generates nitrogen-centered radicals. These radicals undergo intramolecular cyclization onto the vinyl group to form indolines, which are then further oxidized. organic-chemistry.org The involvement of a radical pathway was confirmed by mechanistic investigations. organic-chemistry.org

Carbocatalysis : In the synthesis of quinolines from 2-vinylanilines and aldehydes, radical trapping experiments using TEMPO significantly reduced the product yield. This provided strong evidence for the involvement of radical species in the catalytic cycle, likely in the oxidative dehydrogenation step. oulu.fi

Once formed, the radical (often a nitrogen-centered or benzylic radical) typically undergoes an intramolecular addition to the tethered vinyl group. researchgate.netorganic-chemistry.org This cyclization is a key step in forming the heterocyclic core, which is then often subjected to oxidation or other terminating steps to yield the final product.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-conjugated system. wikipedia.org In the context of 2-vinylaniline chemistry, organic-chemistry.org-sigmatropic hydrogen shifts have been identified as a key mechanistic pathway that can compete with or follow other cyclization processes. clockss.org

A organic-chemistry.org shift involves a hydrogen atom moving across a five-atom π-system. libretexts.org According to Woodward-Hoffmann rules, thermal organic-chemistry.org-hydrogen shifts are allowed to proceed in a suprafacial manner, meaning the hydrogen atom departs and arrives on the same face of the π-system. libretexts.orgstereoelectronics.org This process is geometrically feasible and common in many systems. stereoelectronics.org

In the acid-catalyzed reaction of 2-vinylaniline derivatives with certain cyclic ketones, the formation of spirocyclic 1H-quinolines is explained by a pathway involving a 6π electrocyclic rearrangement followed by a rapid, irreversible organic-chemistry.org-hydrogen shift. clockss.org This "6π route" competes with a separate " organic-chemistry.org dipole route," and the selectivity between them is highly dependent on the specific structure of the aniline and ketone substrates. clockss.org The study of these competing pathways, supported by spectroscopic analysis, provides deep insight into the factors controlling the complex reactivity of 2-vinylanilines. clockss.org Additionally, the generation of aza-ortho-xylylene intermediates, which can isomerize to 2-vinylaniline derivatives, sometimes involves organic-chemistry.org-sigmatropic hydrogen shifts. researchgate.net

Data Tables

Table 1: Summary of Mechanistic Pathways in 2-Vinylaniline Reactions

| Reaction Type | Key Reagents/Conditions | Mechanistic Steps | Product Class |

| Electrophilic Cyclization | Strong Acid (e.g., HI) rsc.org | Carbocation formation, intramolecular cyclization, aromatization rsc.org | Quinolines rsc.org |

| Diels-Alder Type | Acidic conditions | Protonation, activation, [4+2] cycloaddition | Tricyclic Indolines |

| Cascade Reaction | Aldehydes, Carbocatalyst oulu.fi | Condensation, electrocyclization, dehydrogenation oulu.fi | Quinolines oulu.fi |

| Oxidative Aromatization | I₂/DMSO rsc.org | Cyclization followed by iodine-mediated dehydrogenation rsc.org | Quinolines rsc.org |

| Radical Addition | Visible Light, Photocatalyst researchgate.net | Radical generation, sequential radical addition, substitution researchgate.net | Indolines researchgate.net |

| Sigmatropic Shift | Acid catalyst, Heat clockss.org | 6π electrocyclization followed by a organic-chemistry.org H-shift clockss.org | Spirocyclic Quinolines clockss.org |

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry serves as a powerful tool for understanding the underlying principles that govern chemical reactions. By modeling molecular structures and their interactions, researchers can predict reaction outcomes and explore mechanistic pathways that are difficult to observe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov In the context of 2-vinylaniline reactions, DFT calculations are instrumental in predicting the regioselectivity—the preferential formation of one constitutional isomer over another—and in determining the energy barriers associated with different reaction pathways. mdpi.comimist.ma By calculating the energies of reactants, transition states, and products, researchers can identify the most likely reaction mechanism. rsc.org

In the carbocatalytic cascade synthesis of quinolines from 2-vinylanilines and aldehydes, DFT studies were performed to gain insight into possible mechanistic routes. oulu.fi These calculations inspected the initial cyclization step of the imine intermediates. The computed oxidation potentials of the imine intermediates were found to be relatively high (> 1.3 V vs. SCE), which suggested that the formation of radical cation intermediates, a potential pathway for low-energy cyclization, was unlikely. oulu.fi

Computational studies on the reaction of 2-vinylanilines with dimethyl sulfoxide (B87167) (DMSO) demonstrated that an intermediate (Intermediate II) had a lower energy barrier for electrocyclization compared to another potential intermediate (Intermediate I), guiding the reaction towards the observed product. researchgate.net Furthermore, in the synthesis of cinnolines from 2-vinylanilines, computational studies supported a mechanism involving an electroyclic cyclization where diazo hydroxide (B78521) acts as a key intermediate. researchgate.net

Table 1: Application of DFT in 2-Vinylaniline Reactions

| Reaction Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Quinoline Synthesis | pw6b95d3/def2-tzvp//pbe0-D3bj/def2-svp | High oxidation potential of imine intermediate (>1.3 V) disfavors radical cation pathway. oulu.fi | oulu.fi |

| Indole/Oxindole Synthesis | Not specified | Calculated lower energy barrier for electrocyclization of one intermediate over another. researchgate.net | researchgate.net |

Experimental Mechanistic Probes

While computational studies provide theoretical insights, experimental probes are essential for validating proposed mechanisms. Techniques such as isotope labeling, kinetic analysis, and catalyst screening provide tangible evidence of reaction pathways and the roles of various components.

Isotope labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction. researchgate.netnih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium), chemists can track bond-forming and bond-breaking steps. beilstein-journals.org

In a study of the C-H alkenylation of 2-vinylanilines, deuterium-labeling experiments were conducted to elucidate the mechanism. scispace.com These studies supported a pathway for S-vinylation that proceeds through deprotonation followed by ligand coupling, ultimately providing internal alkenes with retained E-configuration. scispace.com The use of kinetic isotope effect (KIE) studies, where the reaction rate is compared between the normal and isotopically labeled reactant, can reveal whether a specific C-H bond is broken in the rate-determining step of the reaction. acs.orgthieme-connect.com A significant KIE value, typically greater than 2, implies that the labeled bond is indeed cleaved during the slowest step. thieme-connect.com

Kinetic studies, which measure the rate of a reaction, provide crucial information about the reaction mechanism, including the identification of the rate-determining step. acs.org In some palladium-catalyzed arylations, kinetic studies revealed a KIE value of 2.3, indicating that C–H bond cleavage is part of the rate-determining step. thieme-connect.com

Intermediate trapping experiments are designed to capture and identify transient species that are formed during a reaction but are not the final products. This is often achieved by adding a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product. In the synthesis of quinolines from 2-styrylanilines, the addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) or 1,1-diphenylethylene (B42955) was found to completely hinder or significantly reduce the reaction yield. acs.org Similarly, in a carbocatalytic cascade reaction, the addition of TEMPO reduced the quinoline yield from 85% to 12%. oulu.fi These results strongly suggest that the reaction mechanism involves the formation of radical species. oulu.fiacs.org

Catalyst screening is a fundamental process in developing efficient chemical reactions, involving the testing of various catalysts to identify the one that provides the best yield and selectivity. acdlabs.comcore.ac.uk This process is often followed by the optimization of reaction conditions, such as temperature, solvent, and catalyst loading.

In the carbocatalytic cascade synthesis of quinolines, various carbon-based catalysts were screened. oulu.fi It was found that the degree of oxidation of the active carbon (AC) catalyst was crucial for its activity. Pristine AC gave a low yield (20%), while oxidized active carbon (oAC) prepared by heating in air at 450°C gave a high yield of 85%. oulu.fi Further optimization showed that increasing the catalyst loading for less active substrates, such as 2-styrylaniline, from 150 mg/mmol to 800 mg/mmol and extending the reaction time could significantly improve the yield of the desired quinoline products. oulu.fi

Table 2: Catalyst Screening for Quinoline Synthesis from 2-Isopropenylaniline (B1294904) and Benzaldehyde

| Entry | Catalyst | Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | oAC-air(450) | 150 mg/mmol | 85 | oulu.fi |

| 2 | Pristine AC | 150 mg/mmol | 20 | oulu.fi |

| 3 | oAC-air(425) | 150 mg/mmol | 77 | oulu.fi |

| 4 | oAC-air(475) | 150 mg/mmol | 87 | oulu.fi |

In certain catalytic systems, specific functional groups on the catalyst's surface play a direct role in the reaction mechanism. For oxidized active carbon (oAC) used in quinoline synthesis, both acidic and quinoidic groups are integral to the catalytic process. oulu.fiacs.org

The role of acidity was probed by adding dopants to the reaction. When pyridine (B92270), a base, was added, the reaction yield slightly decreased, suggesting that reducing the catalyst's acidity slows down the reaction. oulu.firesearchgate.net Conversely, adding 4-fluorobenzoic acid, an acidic dopant, did not improve the yield but increased the formation of a side product, indicating that while acidity is necessary, excessive acidity can lower selectivity. oulu.firesearchgate.net

The quinoidic groups on the oAC surface are proposed to act as the oxidant in the final dehydrogenation step of the cascade, which converts a dihydroquinoline intermediate into the final aromatic quinoline product. oulu.firesearchgate.net This proposed mechanism is supported by computational studies where o-benzoquinone was used as a model oxidant for the dehydrogenation step. oulu.fi This dual functionality—acidic groups to promote condensation and cyclization, and quinoidic groups for oxidation—highlights the sophisticated role of the carbocatalyst. oulu.fi

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Vinylaniline |

| 2-Isopropenylaniline |

| 2-Styrylaniline |

| Aldehydes |

| Quinolines |

| Imines |

| Dihydroquinoline |

| o-Benzoquinone |

| Pyridine |

| 4-Fluorobenzoic acid |

| TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl |

| 1,1-Diphenylethylene |

| Benzaldehyde |

| Dimethyl sulfoxide (DMSO) |

| Cinnolines |

Control Experiments for Reaction Pathway Confirmation

To elucidate the intricate reaction mechanisms involving 2-vinylaniline and its derivatives, a series of meticulously designed control experiments have been conducted by various research groups. These experiments are crucial for confirming proposed reaction pathways, identifying key intermediates, and understanding the role of catalysts and reagents.

One significant area of investigation has been the acid-catalyzed reactions of 2-vinylaniline derivatives with cyclic ketones. clockss.org In these reactions, the selectivity between different cyclization pathways, often referred to as the ' tesisenred.netoulu.fi dipole route' and the '6π route', is highly dependent on the structure of both the 2-vinylaniline and the ketone. clockss.org For instance, the reaction of 2-isopropenylanilines with α-tetralone predominantly yields polycyclic indole derivatives, while the use of 2-(1-phenylvinyl)anilines leads to spirocyclic 1'H-quinolines. clockss.org The diastereomerically pure nature of the products suggests a highly selective reaction process. clockss.org A key control experiment involved isolating a spirocyclic 1H-quinoline as a major byproduct in the reaction with a specific aniline, which provided direct evidence for the competition between the two cyclization pathways. clockss.org

In the realm of visible-light-driven photoredox catalysis, control experiments have been instrumental in confirming the involvement of radical species. researchgate.net For the multicomponent reaction of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides, the addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), was performed. rsc.org A significant reduction in the yield of the desired quinoline product, from 85% to 12%, in the presence of TEMPO strongly indicated the participation of radical intermediates in the reaction mechanism. oulu.fi Furthermore, the formation of a TEMPO adduct was confirmed through high-resolution mass spectrometry (HRMS), providing concrete evidence for a single-electron transfer (SET) pathway. rsc.org

The intramolecular interrupted hydroaminomethylation (HAM) of N-protected 2-vinylanilines to form indoles or indoline-2-ols has also been clarified through control experiments. mdpi.com To demonstrate the initial regioselective hydroformylation step, a tertiary amine substrate, N-methyl-N-2-chlorophenyl 2-vinylaniline, was used. mdpi.com This substrate was specifically chosen to prevent the subsequent condensation of the amine with the newly formed aldehyde, thus allowing for the isolation and confirmation of the branched aldehyde intermediate. mdpi.com This experiment was crucial in establishing the first step of the proposed HAM reaction sequence. mdpi.com

Iron-catalyzed annulation reactions of o-vinylaniline with isatin (B1672199) derivatives have shown temperature-controlled chemodivergence, and control experiments were key to understanding this phenomenon. rsc.org A critical experiment involved running the reaction in the absence of the isatin derivative, which resulted in no formation of the cyclized product. rsc.org This confirmed that the reaction is initiated by the formation of an isatin-iron complex. rsc.org Another control experiment using a deuterated aniline substrate yielded the annulated product in good yield, providing further insight into the reaction steps. rsc.org The use of N-methyl-substituted aniline derivatives, which did not lead to the cyclized product, highlighted the importance of the N-H bond in the reaction pathway. rsc.org

The following table summarizes key control experiments performed to elucidate the reaction pathways of 2-vinylaniline and its derivatives:

| Reaction Type | Control Experiment | Observation | Conclusion | Citation |

| Acid-Catalyzed Cyclization | Isolation of spirocyclic byproduct | Competition between ' tesisenred.netoulu.fi dipole' and '6π' routes observed. | The reaction proceeds via competing cyclization pathways. | clockss.org |

| Visible-Light Photoredox Catalysis | Addition of TEMPO (radical scavenger) | Significant reduction in product yield and formation of TEMPO adduct. | The reaction mechanism involves radical intermediates via a SET pathway. | oulu.firsc.org |

| Intramolecular Hydroaminomethylation | Use of a tertiary amine substrate to prevent subsequent reaction. | Isolation of the initial branched aldehyde intermediate. | Confirmed the regioselective hydroformylation as the first step. | mdpi.com |

| Iron-Catalyzed Annulation | Reaction without isatin derivative. | No formation of the cyclized product. | The reaction initiates with the formation of an isatin-iron complex. | rsc.org |

| Iron-Catalyzed Annulation | Use of N-methyl-substituted aniline. | No cyclized product was obtained. | The N-H bond of the aniline is crucial for the reaction. | rsc.org |

These control experiments, by systematically altering reaction components and conditions, provide definitive evidence that validates proposed mechanistic steps and helps to build a comprehensive understanding of the complex reactivity of this compound and related compounds.

Advanced Applications and Derivatization Strategies for 2 Vinylaniline Hydrochloride

Polymerization and Materials Science Applications

The dual functionality of 2-vinylaniline (B1311222) allows it to be a highly effective monomer and building block in the creation of advanced materials. Its vinyl group can readily participate in polymerization reactions, while the amino group provides a site for further functionalization, crosslinking, or imparting specific properties such as conductivity and surface adhesion.

Precursor for Conductive Polymers (e.g., Polyaniline, Polyvinylaniline)

2-Vinylaniline serves as a key monomer for the synthesis of conductive polymers, which are materials that combine the electrical properties of metals with the processing advantages of plastics. semanticscholar.org Its structure is closely related to aniline (B41778), the monomer for polyaniline (PANI), one of the most studied conductive polymers. researchgate.netnih.gov The polymerization of 2-vinylaniline leads to poly(2-vinylaniline) (P2VAN), a polymer with a conjugated backbone similar to that of PANI, which is essential for electrical conductivity. semanticscholar.org

The synthesis can be achieved through oxidative polymerization, where an oxidant like ammonium (B1175870) peroxydisulfate (B1198043) is used in an acidic medium to initiate the reaction. semanticscholar.orgresearchgate.net The resulting polymer, in its protonated or "salt" form (e.g., emeraldine (B8112657) salt), exhibits significant electrical conductivity. nih.gov The presence of the vinyl group offers additional possibilities for creating copolymers or graft polymers. For instance, 2-vinylaniline can be copolymerized with aniline to fine-tune the mechanical and electrical properties of the resulting material. chemchart.com These polymers are integral to the development of electronic devices, anti-corrosion coatings, and sensors. semanticscholar.org The analogous monomer, 4-vinylaniline (B72439), is well-documented for its use in preparing conductive polyvinylaniline/polyaniline (PVAN/PANI) bilayers for applications like electrochemical biosensors. sigmaaldrich.com

Crosslinking Agent in Resin and Coating Development

The amino group in 2-vinylaniline allows it to function as an effective crosslinking agent in the formulation of resins and coatings. chemscene.com Crosslinking is a process that forms a three-dimensional polymer network, significantly enhancing the mechanical strength, chemical resistance, and thermal stability of the material. mdpi.com

In systems like acrylic or epoxy resins, the primary amine of 2-vinylaniline can react with functional groups on the polymer chains, such as epoxides or carboxyl groups. mdpi.com This creates covalent bonds that link the individual polymer chains together. The vinyl group can also participate in a separate polymerization process, leading to a densely crosslinked and robust network. This dual crosslinking capability makes it a valuable additive in the development of high-performance coatings, adhesives, and composite materials where durability and resistance to environmental factors are critical. sigmaaldrich.comsigmaaldrich.com

Synthesis of Functionalized Phosphorus Ligands with Polymerization Capabilities

The structure of 2-vinylaniline is an ideal starting point for designing multifunctional phosphorus ligands. These ligands can possess a phosphine (B1218219) group for coordinating with a metal center, while the vinyl group is retained for subsequent polymerization. A common strategy to synthesize such ligands is the hydrophosphination of the vinyl group with a secondary phosphine, such as diphenylphosphine (B32561) (Ph₂PH). nih.gov This reaction adds the phosphine moiety to the ethyl side chain, creating a ligand that contains both a metal-binding site (the phosphorus atom) and a reactive aniline core.

The resulting phosphine-aniline ligand can then be polymerized, leading to a polymer chain with pendant metal-coordinating groups. This approach allows for the creation of polymer-supported catalysts, which combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). The development of such P-chiral phosphorus ligands is a key area in facilitating efficient transition-metal-catalyzed reactions. sioc-journal.cn

Functionalization of Carbon Nanodots for Biosensor Development

Carbon dots (CDs) are a class of carbon-based nanomaterials with unique optical and electronic properties, making them excellent candidates for biosensing applications. nih.gov To create a functional biosensor, the surface of these CDs must be modified to selectively bind to target molecules. rsc.org 2-Vinylaniline is an excellent agent for this functionalization.

The amino group on the 2-vinylaniline molecule can be readily reacted with carboxylic acid groups often present on the surface of CDs to form stable amide bonds. nih.gov This process covalently attaches the vinylaniline moiety to the nanodot. The functionalized CD now has exposed vinyl groups on its surface, which can be used to immobilize biomolecules or to be integrated into a polymer matrix. This strategy has been demonstrated with the isomeric 4-vinylaniline to create fluorometric biosensors for detecting substances like mercury and cysteine. sigmaaldrich.com The unique properties of CDs, combined with the versatile chemistry of 2-vinylaniline, enable the development of highly sensitive and selective biosensors for medical diagnostics and environmental monitoring. rsc.org

Table 1: Summary of Materials Science Applications for 2-Vinylaniline

| Application Area | Function of 2-Vinylaniline | Key Functional Groups Involved | Resulting Material/Product |

|---|---|---|---|

| Conductive Polymers | Monomer | Vinyl group, Amino group | Polyaniline (PANI), Poly(2-vinylaniline) (P2VAN) |

| Resins and Coatings | Crosslinking Agent | Amino group, Vinyl group | High-performance thermoset polymers |

| Functional Ligands | Ligand Precursor | Vinyl group, Amino group | Polymer-supported catalysts |

| Biosensors | Surface Functionalization Agent | Amino group | Functionalized carbon nanodots |

Catalysis and Ligand Design

The field of homogeneous catalysis heavily relies on the design of organic ligands that can tune the electronic and steric properties of a metal catalyst. libretexts.org The structure of 2-vinylaniline provides a unique scaffold for creating innovative phosphine ligands.

Design of Metal Phosphine Complexes with 2-Vinylaniline Cores

Metal phosphine complexes are a cornerstone of modern catalysis, used in a vast array of chemical transformations. numberanalytics.com Ligands derived from 2-vinylaniline offer the potential to create catalysts with novel reactivity. By functionalizing 2-vinylaniline with phosphorus-containing groups, new phosphine ligands can be synthesized. nih.gov

For example, the amine group can be used as an anchor point to build a more complex ligand structure, or it can be transformed into other functional groups. The phosphorus atom of the ligand donates a pair of electrons to the metal center, forming a coordinate bond. libretexts.org The substituents on both the phosphorus atom and the aniline ring can be modified to precisely control the steric and electronic environment around the metal. This control is crucial for optimizing the catalyst's activity, selectivity, and stability. libretexts.org The resulting metal phosphine complexes with a 2-vinylaniline-derived core could find applications in cross-coupling reactions, hydrogenations, and other important industrial processes. nih.govnih.gov